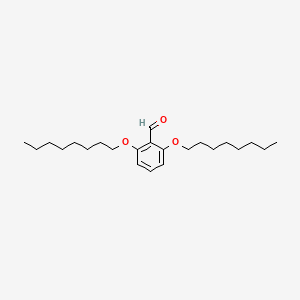

2,6-Bis(octyloxy)benzaldehyde

Description

Properties

IUPAC Name |

2,6-dioctoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-3-5-7-9-11-13-18-25-22-16-15-17-23(21(22)20-24)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFOLPYHXURSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Bis Octyloxy Benzaldehyde

Established Synthetic Routes and Reaction Pathways

The most common and practical approach to synthesizing 2,6-Bis(octyloxy)benzaldehyde involves a two-step process starting from readily available precursors. This method leverages the Williamson ether synthesis followed by a regioselective formylation.

Multi-Step Synthesis from Readily Available Precursors

The synthesis commences with the O-alkylation of a suitable dihydroxybenzene precursor, typically resorcinol (B1680541) (1,3-dihydroxybenzene), with an octyl halide. This is followed by the introduction of a formyl group at the C2 position of the resulting 1,3-bis(octyloxy)benzene.

Step 1: Synthesis of 1,3-Bis(octyloxy)benzene

The first step is a classic Williamson ether synthesis. Resorcinol is treated with a base to generate a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an octyl halide, such as 1-bromooctane (B94149). Common bases employed for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) at elevated temperatures to ensure complete dialkylation.

Step 2: Formylation of 1,3-Bis(octyloxy)benzene

The second and crucial step is the regioselective formylation of the synthesized 1,3-bis(octyloxy)benzene. The two octyloxy groups are ortho, para-directing; however, the steric hindrance from these bulky groups favors electrophilic substitution at the C4 and C6 positions. To achieve the desired 2-formylation, a directed ortho-metalation strategy is employed. The 1,3-bis(octyloxy)benzene is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This results in the deprotonation of the C2 position, which is the most acidic aromatic proton due to the inductive effect of the two adjacent oxygen atoms. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, most commonly dimethylformamide (DMF), to introduce the aldehyde functionality at the desired position. An acidic workup then yields the final product, this compound. wikipedia.orgresearchgate.netrsc.org

A general procedure for the synthesis of symmetrical 2,6-dialkoxybenzaldehydes has been reported, which can be adapted for this compound. wikipedia.org This involves the O-alkylation of benzene-1,3-diol followed by lithiation and subsequent formylation of the intermediate 1,3-dialkoxybenzene. wikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Optimization of Williamson Ether Synthesis:

For the Williamson ether synthesis of 1,3-bis(octyloxy)benzene, several factors can be fine-tuned to maximize the yield and minimize side products, such as mono-alkylated resorcinol or unreacted starting material.

| Parameter | Condition | Rationale |

| Base | Stronger bases like potassium carbonate are generally preferred over weaker bases. | Ensures complete deprotonation of both hydroxyl groups for efficient dialkylation. |

| Solvent | Polar aprotic solvents such as acetone or DMF are commonly used. | These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. |

| Temperature | The reaction is typically conducted at reflux temperature. | Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate. |

| Stoichiometry | A slight excess of the alkylating agent (1-bromooctane) is often used. | Drives the reaction towards the formation of the dialkylated product. |

Optimization of the Lithiation-Formylation Reaction:

The success of the directed ortho-formylation hinges on precise control of the reaction conditions to ensure high regioselectivity and yield.

| Parameter | Condition | Rationale |

| Base | n-Butyllithium is the most commonly used base for this transformation. | It is a strong enough base to deprotonate the C2 position of the 1,3-dialkoxybenzene. |

| Solvent | Anhydrous ethereal solvents like THF are essential. | These solvents are required for the stability of the organolithium reagent and the aryllithium intermediate. |

| Temperature | The reaction is carried out at low temperatures, typically -78 °C to 0 °C. | Prevents side reactions and ensures the stability of the aryllithium species. |

| Formylating Agent | Anhydrous DMF is the standard electrophile. | Reacts efficiently with the aryllithium intermediate to introduce the formyl group. |

| Workup | A careful aqueous workup is necessary to quench the reaction and protonate the resulting alkoxide. | This step isolates the final aldehyde product. |

Exploration of Novel Synthetic Approaches

While the established multi-step synthesis is reliable, researchers are continually exploring more efficient and environmentally benign methods for the synthesis of functionalized benzaldehydes.

Mechanochemical Synthesis Techniques for Aldehydes

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., ball milling), offers a green alternative to traditional solvent-based methods. rsc.org This technique can lead to shorter reaction times, reduced solvent waste, and sometimes different product selectivity. While the direct mechanochemical synthesis of this compound has not been specifically reported, the Knoevenagel condensation of benzaldehyde (B42025) derivatives has been successfully carried out under mechanochemical conditions, suggesting the potential applicability of such techniques in the synthesis of related compounds. researchgate.net

Catalytic Systems in Functionalized Benzaldehyde Synthesis

The development of catalytic systems for the direct C-H formylation of aromatic compounds is a highly active area of research. These methods aim to avoid the use of stoichiometric organometallic reagents and harsh reaction conditions. For instance, various transition metal catalysts have been investigated for the ortho-C-H alkoxycarbonylation of benzaldehydes. researchgate.net Photocatalytic methods are also emerging as a mild and efficient way to achieve formylation of aryl halides. researchgate.net While a specific catalytic system for the direct C-H formylation of 1,3-bis(octyloxy)benzene to this compound is yet to be developed, these advancements in catalysis hold promise for future synthetic strategies. ionike.com

Derivatization Strategies for Octyloxy-Substituted Benzaldehydes

The aldehyde functionality in this compound and other alkoxy-substituted benzaldehydes serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Knoevenagel Condensation:

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is commonly used to form carbon-carbon double bonds. 2,6-Dialkoxybenzaldehydes can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or diethyl malonate, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt, to yield α,β-unsaturated products. wikipedia.orgtue.nl These products are valuable intermediates in the synthesis of various heterocyclic compounds and polymers.

Wittig Reaction:

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglumenlearning.com 2,6-Dialkoxybenzaldehydes can be converted to their corresponding stilbene (B7821643) derivatives through the Wittig reaction. wikipedia.org The choice of the ylide determines the structure of the resulting alkene. This reaction is widely used in the synthesis of natural products and other complex organic molecules.

Reductive Amination:

Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. For 2,6-Bis(octyloxy)benzaldehyde, the symmetry introduced by the two identical substituents at the 2 and 6 positions simplifies the aromatic region of the spectra, making interpretation more direct.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The expected spectrum for this compound would exhibit several distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons of the octyloxy chains.

The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, causing its signal to appear far downfield, typically as a singlet around 9.8-10.0 ppm. libretexts.org The protons on the benzene (B151609) ring are influenced by the electron-donating alkoxy groups and the electron-withdrawing aldehyde group. Due to the symmetry of the 2,6-substitution, the protons at the 3 and 5 positions are chemically equivalent, as are the protons at the 4 position. This results in a characteristic splitting pattern: a triplet for the single H-4 proton coupled to the two H-3/H-5 protons, and a doublet for the two H-3/H-5 protons coupled to the H-4 proton.

The two octyloxy chains produce a series of signals in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ether oxygen (-OCH2-) are deshielded and appear as a triplet. The terminal methyl protons (-CH3) appear as a triplet further upfield, while the remaining methylene protons in the alkyl chain overlap to form a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.0 | Singlet (s) | 1H |

| Aromatic (H-4) | ~7.4-7.6 | Triplet (t) | 1H |

| Aromatic (H-3, H-5) | ~6.6-6.8 | Doublet (d) | 2H |

| Methylene (-OCH₂-) | ~4.0-4.1 | Triplet (t) | 4H |

| Methylene (-OCH₂CH₂-) | ~1.8-1.9 | Multiplet (m) | 4H |

| Methylene (-(CH₂)₅-) | ~1.2-1.5 | Multiplet (m) | 20H |

| Methyl (-CH₃) | ~0.9 | Triplet (t) | 6H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. In this compound, the aldehyde carbonyl carbon is significantly deshielded and appears at a high chemical shift, typically between 190 and 193 ppm. docbrown.infoyale.edu

The aromatic carbons show a range of chemical shifts depending on their substitution. The carbons bearing the octyloxy groups (C-2, C-6) are highly deshielded by the ether oxygen atoms. Conversely, the ortho and para carbons relative to these electron-donating groups (C-3, C-5) are shielded and appear at lower chemical shifts. The carbon attached to the aldehyde group (C-1) and the carbon at the 4-position (C-4) have intermediate chemical shifts. researchgate.net The eight carbons of the octyloxy chain are resolved in the aliphatic region of the spectrum, from approximately 14 to 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~192 |

| Aromatic (C-2, C-6) | ~162 |

| Aromatic (C-4) | ~136 |

| Aromatic (C-1) | ~115 |

| Aromatic (C-3, C-5) | ~106 |

| Methylene (-OCH₂-) | ~69 |

| Alkyl Chain Carbons | ~14-32 |

| Methyl (-CH₃) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the aldehyde, aromatic ring, ether linkages, and aliphatic chains.

The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, expected around 1690-1705 cm⁻¹. libretexts.org The position is lower than that of a saturated aldehyde due to conjugation with the aromatic ring. Another key feature for identifying the aldehyde is the presence of two weak C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgdocbrown.info The aliphatic C-H stretching from the two long octyl chains would result in strong absorptions just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, while the strong C-O stretching of the aryl ether linkages would be visible around 1250 cm⁻¹. docbrown.info

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| Aldehyde C-H | Stretching | ~2720 and ~2820 | Weak |

| Aldehyde C=O | Stretching | ~1695 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| Aryl Ether C-O | Stretching | ~1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C23H38O3), the calculated molecular weight is 362.55 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 362.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of a hydrogen atom from the aldehyde group to give an [M-1]⁺ ion at m/z 361, which is often a prominent peak for benzaldehydes. docbrown.info Another expected fragmentation is the loss of the formyl radical (-CHO) to yield an [M-29]⁺ ion at m/z 333. Cleavage of the ether bonds can occur in several ways, including the loss of an entire octyl radical (C8H17, 113 Da) to produce a fragment at m/z 249, or the loss of an octene molecule (C8H16, 112 Da) through a rearrangement process. Fragments corresponding to the octyl cation itself (m/z 113) and its subsequent fragmentations are also expected.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Description |

|---|---|---|

| 362 | [C₂₃H₃₈O₃]⁺ | Molecular Ion [M]⁺ |

| 361 | [C₂₃H₃₇O₃]⁺ | Loss of H from aldehyde [M-1]⁺ |

| 333 | [C₂₂H₃₇O₂]⁺ | Loss of formyl radical [M-29]⁺ |

| 249 | [C₁₅H₁₃O₃]⁺ | Loss of octyl radical [M-113]⁺ |

| 113 | [C₈H₁₇]⁺ | Octyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions, particularly in molecules with conjugated systems. The chromophore in this compound consists of the benzaldehyde (B42025) system. Unsubstituted benzaldehyde exhibits a strong π → π* transition around 250 nm and a weaker, longer-wavelength n → π* transition associated with the carbonyl group. researchgate.netnist.gov

The presence of two electron-donating octyloxy groups on the benzene ring acts as auxochromes, which typically cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity (hyperchromic effect). Therefore, the π → π* transition for this compound is expected to be shifted to a wavelength longer than 250 nm. The n → π* transition may also be shifted, appearing in the 300-340 nm range.

Table 5: Predicted UV-Vis Absorptions for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~260-280 | Substituted Benzene Ring |

| n → π | ~320-340 | Carbonyl Group (C=O) |

Advanced Chromatographic Separation Techniques (e.g., GPC, HPLC for purification)

Ensuring the purity of a synthesized compound is critical, and advanced chromatographic techniques are essential for both purification and analysis. For a molecule like this compound, which has a relatively high molecular weight and low volatility, High-Performance Liquid Chromatography (HPLC) is the preferred method. semanticscholar.org

Given the long, nonpolar octyl chains, a reversed-phase HPLC method using a C18 stationary phase would be highly effective. A mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would allow for efficient separation from starting materials or byproducts. Detection can be readily achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~270 nm).

While Gas Chromatography (GC) can be used for the analysis of some benzaldehydes, the high boiling point of this compound would necessitate high inlet and oven temperatures, which could risk thermal degradation. researchgate.net Gel Permeation Chromatography (GPC), which separates based on molecular size, is generally less suitable for the purification of small molecules unless separating them from polymeric impurities.

X-ray Crystallography for Solid-State Molecular Architecture (Methodology for single crystals)

The process commences with the growth of a high-quality single crystal, which is a critical and often challenging step. For an organic molecule such as this compound, this is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The choice of solvent is crucial and is determined empirically.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays. The incident X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. These diffraction data are meticulously collected by a detector.

The collected data are then processed to determine the unit cell parameters—the dimensions and angles of the basic repeating unit of the crystal lattice. The symmetry of the diffraction pattern reveals the space group of the crystal. The intensities of the diffraction spots are then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, followed by refinement of the atomic positions and their thermal parameters.

The final output of a successful X-ray crystallographic analysis is a detailed model of the molecular structure. For a hypothetical crystal structure of this compound, one would expect to obtain precise data on the planarity of the benzaldehyde ring, the conformation of the two octyloxy side chains, and the orientation of the aldehyde group. Intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that dictate the packing of the molecules in the solid state would also be elucidated.

The crystallographic data would be presented in a standardized format, including parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the final R-factor, which is a measure of the agreement between the calculated and observed diffraction data.

While no specific experimental data for this compound could be located, the table below illustrates the kind of crystallographic data that would be obtained from such an analysis, based on data for related benzaldehyde derivatives.

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1975.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.15 |

| R-factor | 0.05 |

Role As a Synthetic Intermediate and Building Block in Advanced Materials Science

In the Synthesis of Schiff Bases and Imine-Based Architectures

2,6-Bis(octyloxy)benzaldehyde is a valuable precursor in the synthesis of Schiff bases and other imine-based molecular and macromolecular structures. The aldehyde functional group readily undergoes condensation reactions with primary amines to form imine linkages (-C=N-), which are the cornerstone of these architectures.

The formation of Schiff bases from this compound proceeds via a nucleophilic addition-elimination reaction with primary amines. This condensation reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the stable imine or Schiff base. The reaction is reversible and often driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. The general reaction scheme is as follows:

Reactants: this compound and a primary amine (R-NH₂).

Product: A Schiff base with the structure 2,6-(C₈H₁₇O)₂C₆H₃CH=N-R.

Byproduct: Water (H₂O).

The specific reaction conditions, such as solvent, temperature, and catalyst, can be tailored depending on the reactivity of the amine. Solvents like ethanol (B145695) or toluene (B28343) are commonly employed.

While direct synthesis of oligophenyleneimines using this compound is not extensively documented in publicly available research, the synthesis of analogous structures using the isomeric 2,5-bis(octyloxy)terephthaldehyde highlights the potential of such dialdehydes in creating conjugated oligomers. For instance, oligophenyleneimines like DAFCHO and FDACHO have been synthesized through the reaction of 2,5-bis(octyloxy)terephthaldehyde with diamines such as 2,7-diaminofluorene (B165470) or 1,4-phenylenediamine. These reactions demonstrate the feasibility of forming extended π-conjugated systems through the creation of multiple imine bonds, a strategy that could theoretically be applied to difunctionalized derivatives of this compound.

Mechanosynthesis, or solid-state synthesis induced by mechanical force (e.g., grinding or milling), has emerged as a green and efficient method for the synthesis of imine-based conjugated systems. This solvent-free approach can lead to high yields in shorter reaction times compared to traditional solution-based methods. The mechanochemical synthesis of oligophenyleneimines has been successfully demonstrated, yielding products with interesting photochromic properties. This synthetic strategy could potentially be applied to the reactions of this compound with various amines to produce novel imine-based materials in an environmentally friendly manner.

In the Development of Organic Semiconductor Materials

The electronic properties of molecules derived from this compound make it a promising candidate for the development of organic semiconductor materials. The presence of the aromatic core and the potential for creating extended conjugated systems are key features for charge transport.

Poly(phenylene vinylene) (PPV) and its derivatives are a well-known class of conjugated polymers used in organic electronics. While the direct use of this compound as a precursor for PPV is not prominently reported, its structural motifs are relevant to this class of materials. The synthesis of PPV derivatives often involves precursor routes, such as the Gilch reaction, which utilizes substituted xylylene dihalides. Aldehydes can be key starting materials for the synthesis of these monomers. The octyloxy side chains on the this compound scaffold would be expected to enhance the solubility and processability of any resulting PPV-type polymers, which is a critical factor for their incorporation into devices.

The molecular structure of this compound makes it an attractive building block for photoactive compounds intended for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The octyloxy groups can improve the solubility of the resulting materials, facilitating their deposition from solution to form thin films. Furthermore, the electronic properties of the benzaldehyde (B42025) core can be tuned through chemical modification to influence the absorption and emission of light. By reacting this compound with appropriate aromatic or heterocyclic amines, it is possible to create donor-acceptor type molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection, transport, and recombination in optoelectronic devices.

In the Engineering of Liquid Crystalline Materials

The precise molecular geometry of this compound makes it a valuable precursor in the synthesis of liquid crystalline materials. These materials exhibit phases of matter that have properties intermediate between those of conventional liquids and solid crystals, finding widespread applications in displays, sensors, and optical devices.

Design of Mesogenic Compounds

The strategic placement of the octyloxy chains at the 2 and 6 positions of the benzaldehyde ring introduces significant steric hindrance. This steric crowding can influence the packing of the molecules in the mesophase, leading to the formation of specific liquid crystalline textures. For instance, the bulky side chains can prevent close packing, favoring the formation of less ordered nematic or smectic A phases over more ordered crystalline phases.

Influence of Alkoxy Chain Length on Mesomorphic Behavior

The length of the alkoxy chains is a critical determinant of the mesomorphic behavior of liquid crystalline compounds. While this article focuses on the octyloxy derivative, it is instructive to consider the broader context of how alkoxy chain length, in general, influences liquid crystal properties.

Longer alkoxy chains, such as the octyloxy groups in this compound, generally lead to an increase in the thermal stability of the mesophases. This is attributed to the enhanced van der Waals interactions between the elongated aliphatic chains of neighboring molecules. As the chain length increases, the clearing point (the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid) tends to rise.

Furthermore, the length of the alkoxy chains can dictate the type of mesophase formed. Shorter chains often favor the formation of nematic phases, where the molecules exhibit long-range orientational order but no positional order. As the chain length increases, there is a greater tendency for the molecules to self-assemble into layered structures, leading to the emergence of smectic phases, which possess both orientational and some degree of positional order. The octyloxy chains in this compound are of sufficient length to promote the formation of such smectic phases in the resulting mesogenic compounds.

| Property | Influence of Increasing Alkoxy Chain Length |

| Mesophase Thermal Stability | Generally Increases |

| Clearing Point | Tends to Increase |

| Mesophase Type | Transition from Nematic to Smectic Phases |

In the Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tailorable porosity and functionality make them promising materials for applications in gas storage, catalysis, and sensing. This compound serves as a valuable building block in the synthesis of these advanced materials.

Ligand Design for Porous Framework Synthesis

The design of the organic ligands (or monomers) is paramount in the synthesis of COFs, as it dictates the geometry and porosity of the resulting framework. The aldehyde functionality of this compound allows it to participate in condensation reactions with multitopic amine linkers to form porous networks. The C2v symmetry of the 2,6-disubstituted benzaldehyde unit can be exploited to construct frameworks with specific topologies.

The two octyloxy chains play a crucial role in the properties of the resulting COFs. These long alkyl chains can intercalate within the pores of the framework, influencing the pore size and the surface properties. By varying the length of the alkoxy chains, it is possible to fine-tune the pore environment, for example, to create a more hydrophobic or a more sterically crowded interior. This can be advantageous for selective guest uptake or for controlling the accessibility of catalytic sites within the framework.

Formation of Imine-Linked COFs

One of the most common and robust methods for the synthesis of COFs is through the formation of imine linkages. This involves the condensation reaction between an aldehyde-containing monomer, such as this compound, and an amine-containing monomer. The reaction is typically reversible, which allows for "error-correction" during the crystallization process, leading to highly ordered and crystalline frameworks.

In the Synthesis of Other Functional Conjugated Systems

Beyond liquid crystals and COFs, the reactivity of the aldehyde group in this compound opens up avenues for the synthesis of a variety of other functional conjugated systems. These materials are of interest for their electronic and optoelectronic properties.

For instance, this compound can be utilized in Wittig or Horner-Wadsworth-Emmons reactions to create vinylene-linked conjugated polymers. The resulting polymers would feature a poly(phenylene vinylene) (PPV) backbone, a class of materials known for their electroluminescent properties and applications in organic light-emitting diodes (OLEDs). The octyloxy side chains in such polymers would enhance their solubility, facilitating their processing from solution, which is a significant advantage for device fabrication.

Furthermore, the aldehyde can be a precursor for the synthesis of various heterocyclic compounds through condensation reactions with appropriate reagents. These heterocycles can then be incorporated into larger conjugated systems, such as donor-acceptor polymers for organic solar cells or field-effect transistors. The presence of the long alkoxy chains can influence the solid-state packing of these polymers, which in turn affects their charge transport properties.

Precursors for Stilbene (B7821643) and Vinylene-Bridged Macromolecules

The carbonyl group of this compound is a reactive site for olefination reactions, enabling the formation of carbon-carbon double bonds (vinylenes). This reactivity is fundamental to the synthesis of stilbenes (1,2-diphenylethenes) and larger vinylene-bridged polymeric structures, which are of significant interest in materials science for their conjugated π-systems and resulting optoelectronic properties. fu-berlin.denih.gov

One of the most effective methods for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of an aldehyde with a phosphonate-stabilized carbanion. wikipedia.orgyoutube.com The HWE reaction is highly reliable and generally favors the formation of the thermodynamically more stable (E)-alkene, which is often desired for creating linear, conjugated polymer chains. wikipedia.orgnrochemistry.com The mechanism begins with the deprotonation of the phosphonate (B1237965), followed by a nucleophilic attack of the resulting carbanion on the aldehyde's carbonyl carbon. wikipedia.orgorganic-chemistry.org The resulting dialkylphosphate salt byproduct is water-soluble, simplifying its removal from the reaction mixture. wikipedia.orgalfa-chemistry.com

By employing this compound in such reactions, stilbene derivatives featuring bulky octyloxy substituents can be synthesized. These long alkyl chains are crucial for ensuring solubility of the resulting macromolecules in common organic solvents, a key requirement for solution-based processing and device fabrication.

Furthermore, this compound can be used as a monomer in polycondensation reactions to create vinylene-linked polymers and covalent organic frameworks (COFs). nih.govacs.org These materials are constructed by reacting difunctional or trifunctional monomers, where the aldehyde group of one monomer reacts to form vinylene bridges with a complementary functional group on another monomer, such as an activated methyl group (in aldol-type condensations) or a phosphonate group (in HWE polymerizations). nih.govacs.org The resulting vinylene-bridged COFs are noted for their high chemical stability and intriguing semiconducting properties. nih.gov The presence of the 2,6-dioctyloxy side chains on the benzaldehyde precursor would be incorporated into the final polymer structure, influencing its morphology, processability, and intermolecular packing.

| Reaction Type | Reactants | Product Type | Key Features |

| Horner-Wadsworth-Emmons (HWE) Olefination | This compound, Phosphonate-stabilized carbanion | (E)-Stilbene derivative | High E-selectivity, Water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

| Aldol-type Polycondensation | This compound, Monomer with active aryl-methyl groups | Vinylene-linked polymer/COF | Forms conjugated backbones, Side chains enhance solubility. acs.orgacs.org |

| Knoevenagel Polycondensation | This compound, Monomer with active methylene (B1212753) groups (e.g., tricyanomesitylene) | Vinylene-bridged COF | Produces highly crystalline, porous frameworks for photocatalysis. nih.gov |

Reactant in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

While the aldehyde group itself is not a direct participant in the Suzuki-Miyaura cross-coupling reaction, the aromatic core of this compound can be utilized in this powerful C-C bond-forming methodology after appropriate functionalization. To serve as a substrate, the molecule would first need to be converted into an aryl halide or triflate, for example, by introducing a bromine or iodine atom onto the benzene (B151609) ring.

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. This reaction is one of the most versatile and widely used methods in modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.

Once converted to a suitable aryl halide, the this compound derivative could be coupled with various aryl or vinyl boronic acids. This would enable the synthesis of complex biaryl or aryl-vinyl structures while retaining the aldehyde functionality for subsequent transformations. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (such as K₂CO₃ or Na₂CO₃), and a solvent system. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. The bulky octyloxy groups at the ortho positions would likely exert a significant steric influence on the coupling reaction, potentially affecting reaction rates and the rotational barrier around the newly formed C-C bond in the product.

Precursor for Advanced Porphyrin Systems and Sensitizers

This compound is an important precursor for the synthesis of meso-substituted porphyrins, a class of molecules with intense absorption in the visible spectrum and broad applications in areas such as catalysis, medicine, and solar energy conversion. rsc.org The most common method for this synthesis is the Lindsey condensation, which involves the acid-catalyzed reaction of a pyrrole (B145914) with an aldehyde at room temperature under high dilution, followed by oxidation to form the aromatic porphyrin macrocycle. acs.orgchem-station.com

The use of a sterically hindered aldehyde like this compound is particularly advantageous in porphyrin synthesis. researchgate.net The two bulky octyloxy groups flanking the aldehyde functionality (ortho-substituents) can help to minimize unwanted side reactions and polymerization of the pyrrole, often leading to higher yields of the desired porphyrin compared to unhindered aldehydes. acs.orgresearchgate.net These ortho groups also create a "pocket" or "picket-fence" structure on the face of the porphyrin ring, which can be used to control the coordination environment of a central metal ion or to prevent undesirable aggregation of the porphyrin molecules.

| Synthesis Step | Description | Reactants |

| Condensation | Acid-catalyzed reaction to form the non-aromatic porphyrinogen (B1241876) intermediate. chem-station.com | This compound, Pyrrole |

| Oxidation | Aromatization of the porphyrinogen to the stable, conjugated porphyrin macrocycle. acs.org | Porphyrinogen, Oxidizing agent (e.g., DDQ, p-chloranil) |

These porphyrins are highly effective as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov In a DSSC, the porphyrin dye absorbs sunlight and injects an excited electron into the conduction band of a semiconductor material like titanium dioxide (TiO₂). nih.gov The long octyloxy chains derived from the this compound precursor play a critical role in the performance of these sensitizers. rsc.org They significantly improve the solubility of the porphyrin dye in the organic solvents used for cell fabrication and can act as an insulating layer, suppressing charge recombination between the injected electrons and the electrolyte. rsc.org This leads to higher power conversion efficiencies and improved device stability. nih.govrsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Structures

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For an organic molecule like 2,6-bis(octyloxy)benzaldehyde, DFT is instrumental in predicting its geometry, electronic properties, and vibrational frequencies.

Geometry Optimization and Conformational Analysis

A DFT-based geometry optimization would calculate the lowest energy structure of this compound. This involves determining the most stable arrangement of its atoms by finding the minimum on the potential energy surface. Such a study would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, a conformational analysis would be crucial due to the flexible octyloxy chains. By systematically rotating the rotatable bonds, computational chemists could identify various stable conformers and their relative energies. This would reveal the preferred spatial orientation of the alkoxy chains relative to the benzaldehyde (B42025) ring, which is critical for understanding its packing in condensed phases and its interaction with other molecules.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The electronic properties of this compound could be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. A DFT study would visualize the spatial distribution of these orbitals, showing that for benzaldehyde derivatives, the HOMO and LUMO are typically localized on the aromatic ring and the carbonyl group. This analysis helps predict the sites most susceptible to electrophilic and nucleophilic attack.

Mechanistic Studies of Reactions Involving this compound

Computational methods are frequently used to elucidate the step-by-step mechanisms of chemical reactions. For this compound, theoretical studies could investigate reactions such as nucleophilic addition to the aldehyde group or electrophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This would allow for the determination of activation barriers, helping to predict reaction rates and understand why certain products are formed over others. Such studies are invaluable for optimizing reaction conditions and designing new synthetic pathways.

Molecular Dynamics Simulations for Self-Assembly Processes

Given the presence of two long alkyl chains, this compound has the potential to self-assemble into ordered structures, such as monolayers or liquid crystals. Molecular dynamics (MD) simulations could be employed to model these processes. In an MD simulation, the motions of atoms and molecules are calculated over time by solving Newton's equations of motion.

By simulating a system containing many molecules of this compound, researchers could observe how intermolecular forces (like van der Waals interactions between the octyloxy chains and π-π stacking of the benzene (B151609) rings) drive the formation of larger aggregates. These simulations provide a dynamic view of self-assembly, revealing how molecular architecture dictates macroscopic structure.

Prediction of Spectroscopic Signatures and Photophysical Properties

Theoretical methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). This calculation would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their intensities, a theoretical spectrum can be generated. This is often used to assign the peaks in an experimental spectrum to specific molecular vibrations, such as the characteristic C=O stretch of the aldehyde group or the C-O-C stretches of the ether linkages. Such predictions are essential for the structural characterization of the compound.

Future Research Directions and Emerging Applications

Development of Next-Generation Organic Electronic Devices

The molecular structure of 2,6-Bis(octyloxy)benzaldehyde makes it a valuable building block for novel organic semiconductors. The two octyloxy chains are expected to confer excellent solubility in organic solvents, a critical property for solution-based processing techniques like spin-coating and inkjet printing, which can lower the manufacturing cost of electronic devices.

Future research could focus on utilizing this compound as a precursor for larger, more complex organic electronic materials. The aldehyde group provides a reactive site for condensation reactions, such as the Knoevenagel or Wittig reactions, to extend the π-conjugated system. This approach allows for the synthesis of advanced materials for Organic Thin-Film Transistors (OTFTs) and Organic Light-Emitting Diodes (OLEDs). The 2,6-substitution pattern can influence the planarity and intermolecular packing of the resulting macromolecules, which are crucial factors for efficient charge transport. Studies on related 2,6-disubstituted aromatic cores, such as anthracene (B1667546), have shown that this substitution pattern significantly impacts the electrochemical properties and performance in OTFTs. mdpi.comresearchgate.net The bulky side chains can also prevent unwanted π-stacking aggregation, which can be beneficial for maintaining high emission efficiency in OLEDs.

| Feature | Potential Advantage in Organic Electronics | Related Research Context |

| Dual Octyloxy Chains | Enhances solubility for solution-processing; influences solid-state packing. | Alkyl side chain engineering is a common strategy to control morphology and electronic properties in conjugated polymers. |

| Aldehyde Group | Serves as a synthetic handle for extending π-conjugation. | Benzaldehyde (B42025) derivatives are common starting materials for the synthesis of stilbenes and other conjugated molecules. |

| 2,6-Substitution Pattern | Provides steric hindrance to control intermolecular interactions and prevent aggregation. | Functionalization at the 2,6-positions of aromatic cores like anthracene is used to tune frontier orbital energy levels and device characteristics. mdpi.comresearchgate.net |

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The distinct amphiphilic nature of this compound, with a polar aromatic head and nonpolar alkyl tails, makes it an ideal candidate for studies in supramolecular chemistry and self-assembly. A particularly promising area of investigation is its potential to form thermotropic liquid crystals. wikipedia.org Molecules with a rigid core and flexible terminal chains, known as calamitic or rod-like molecules, often exhibit liquid crystalline phases (mesophases) such as nematic and smectic phases. nih.govnih.gov

The self-assembly of this compound into ordered liquid crystalline structures could be driven by a combination of π-π stacking of the benzene (B151609) rings and van der Waals interactions between the octyloxy chains. The presence and stability of these mesophases are highly dependent on the length of the alkyl chains. Research on analogous alkoxy-substituted benzaldehyde derivatives has demonstrated a clear structure-property relationship, where chain length dictates the type of mesophase and the transition temperatures. nih.govresearchgate.net Future studies would involve characterizing the phase behavior of this compound using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

| Property | Description | Significance |

| Molecular Shape | Rod-like (calamitic) structure with a rigid core and flexible tails. | This geometry is a prerequisite for the formation of thermotropic liquid crystal phases. nih.gov |

| Self-Assembly | Potential to form ordered structures (e.g., nematic, smectic phases) through non-covalent interactions. | The basis for creating materials with anisotropic optical and electronic properties. |

| Phase Transitions | Expected to exhibit temperature-dependent transitions from solid to liquid crystal to isotropic liquid. | Understanding these transitions is key to designing materials for displays and sensors. |

Expansion into Bio-inspired and Responsive Materials

Materials that can change their properties in response to external stimuli are at the forefront of materials science. The potential liquid crystalline behavior of this compound provides a direct pathway to creating responsive materials. Liquid crystal phases are known for their sensitivity to temperature, electric fields, and magnetic fields, which alter the collective orientation of the molecules and, consequently, the material's optical properties. wikipedia.org

This responsiveness could be harnessed for applications in sensors or smart windows. Furthermore, the aldehyde functionality opens avenues for creating chemo-responsive materials. By designing Schiff base condensation reactions with specific amines, it is possible to create systems where the self-assembly and macroscopic properties change upon chemical input. This could mimic biological recognition processes and lead to the development of novel sensors or drug-delivery vehicles.

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid materials that combine the properties of organic molecules with inorganic frameworks offers a route to multifunctional composites. The aldehyde group of this compound is a versatile anchor for grafting the molecule onto the surface of inorganic materials like silica (B1680970) (SiO₂), titania (TiO₂), or gold nanoparticles. This functionalization can be achieved through reactions with surface hydroxyl groups or appropriately modified surfaces.

Such hybrid materials would benefit from the combined properties of their components. For instance, grafting onto silica nanoparticles could produce a hydrophobic, processable filler for polymer composites. The long octyloxy chains would ensure compatibility with the polymer matrix, while the inorganic core would provide mechanical strength. Another research direction is the use of the molecule in sol-gel synthesis to create organically modified silicates (ORMOSILs), where the organic component is integrated into the inorganic network on a molecular level.

Sustainable Synthesis and Green Chemistry Methodologies for Production

While this compound is not yet produced on an industrial scale, future demand will necessitate the development of sustainable and efficient synthetic routes. A known general method for preparing 2,6-dialkoxybenzaldehydes involves a two-step process starting from 1,3-dialkoxybenzene. The key step is a highly regioselective ortho-lithiation directed by the two alkoxy groups, followed by formylation with N,N-dimethylformamide (DMF). semanticscholar.orgresearchgate.net

| Step | Reaction | Reagents | Considerations for Green Chemistry |

| 1 | O-Alkylation | Resorcinol (B1680541), 1-Bromooctane (B94149), K₂CO₃ | Explore use of greener solvents and alternative alkylating agents like dialkyl carbonates. |

| 2 | Lithiation & Formylation | 1,3-Bis(octyloxy)benzene, n-BuLi, DMF | n-Butyllithium is pyrophoric and requires strictly anhydrous conditions. Future research could focus on catalytic C-H activation and formylation methods to avoid stoichiometric use of hazardous organometallic reagents. |

Future research in green chemistry will likely focus on replacing hazardous reagents and minimizing waste. For example, the use of pyrophoric n-butyllithium could potentially be replaced by safer organometallic reagents or by developing catalytic C-H formylation methods that install the aldehyde group directly onto the 1,3-bis(octyloxy)benzene precursor. Exploring microwave-assisted synthesis could also reduce reaction times and energy consumption. oiccpress.com

Potential for Catalytic Applications

The aldehyde functional group in this compound is a precursor to a wide range of other functionalities. Of particular interest is its conversion into imines (Schiff bases) through condensation with primary amines. When diamines are used, this reaction can lead to the formation of salen-type ligands. These ligands are renowned for their ability to form stable complexes with a variety of transition metals.

The resulting metal-salen complexes are a well-established class of catalysts for numerous organic transformations, including asymmetric epoxidation, oxidation, and polymerization reactions. The bulky 2,6-bis(octyloxy) substituents on the phenyl ring would create a specific steric environment around the metal center. This steric hindrance could be exploited to influence the selectivity (e.g., regioselectivity or stereoselectivity) of the catalytic reaction, potentially leading to the development of highly specialized catalysts for fine chemical synthesis. Research on related compounds like 2-hydroxy-3-octyloxybenzaldehyde has already highlighted their promise as precursors for new Salen-type complexes. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for 2,6-Bis(octyloxy)benzaldehyde, and how can reaction yields be optimized?

Answer:

The synthesis typically involves alkylation of 2,6-dihydroxybenzaldehyde with octyl bromide or iodide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the octyloxy groups . Optimization strategies include:

- Temperature control : Prolonged heating (60–80°C) improves substitution efficiency.

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Purification : Column chromatography or recrystallization from ethanol removes unreacted starting materials .

Table 1 : Yield optimization parameters:

| Condition | Typical Range | Impact on Yield |

|---|---|---|

| Reaction time | 24–48 hours | ↑ with time |

| Molar ratio (aldehyde:alkylating agent) | 1:2.2–2.5 | Prevents incomplete substitution |

Basic: How is the solubility of this compound determined, and what solvents are suitable for its dissolution?

Answer:

Solubility is assessed via gravimetric analysis or UV-Vis spectroscopy in solvents of varying polarity. Due to its hydrophobic octyloxy chains, the compound exhibits:

- Low aqueous solubility : <0.1 mg/mL in water .

- High organic solubility : Freely soluble in chloroform, THF, and DCM .

Methodological note : Use sonication (30 min) to accelerate dissolution in viscous solvents like DMSO.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- ¹H NMR : Key signals include aldehyde proton (δ 9.8–10.2 ppm) and octyloxy chain protons (δ 0.8–1.7 ppm) .

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ confirms molecular weight .

Advanced: How can researchers address contradictions in reported solubility or reactivity data?

Answer:

Contradictions often arise from impurities or experimental variability. Mitigation strategies:

- Reproducibility checks : Repeat experiments under standardized conditions (pH, temperature).

- Advanced analytics : Use UPLC to verify purity (>95%) and quantify degradation products .

- Computational validation : Apply general solubility equations (GSE) to predict solubility trends and cross-validate empirical data .

Advanced: What computational approaches predict the physicochemical properties of this compound?

Answer:

- Molecular dynamics simulations : Model octyloxy chain conformations and solvent interactions .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior .

- QSAR models : Relate substituent effects (e.g., chain length) to solubility or logP values .

Advanced: What challenges arise in achieving regioselectivity during alkylation, and how are they resolved?

Answer:

Challenges : Competing O- vs. C-alkylation and incomplete substitution at the 2,6-positions.

Solutions :

- Protecting groups : Temporarily block reactive sites (e.g., aldehyde protection as acetal) .

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 8:2) to optimize stopping points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.